molecular formula C11H13F2NO B13022932 4-(3,4-Difluorophenyl)tetrahydro-2H-pyran-4-amine

4-(3,4-Difluorophenyl)tetrahydro-2H-pyran-4-amine

Cat. No.: B13022932
M. Wt: 213.22 g/mol
InChI Key: KMAMAFGEEHVRDG-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)tetrahydro-2H-pyran-4-amine is a fluorinated heterocyclic compound characterized by a tetrahydropyran (THP) ring substituted with a 3,4-difluorophenyl group at the 4-position and an amine group. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and drug discovery. Fluorine atoms enhance lipophilicity and metabolic stability, while the THP ring contributes to conformational rigidity .

Properties

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

4-(3,4-difluorophenyl)oxan-4-amine

InChI

InChI=1S/C11H13F2NO/c12-9-2-1-8(7-10(9)13)11(14)3-5-15-6-4-11/h1-2,7H,3-6,14H2

InChI Key

KMAMAFGEEHVRDG-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C2=CC(=C(C=C2)F)F)N

Origin of Product

United States

Preparation Methods

Reductive Amination Approach Using Tetrahydro-2H-pyran-4-amine

One common method is based on reductive amination of a suitable aldehyde or ketone precursor with tetrahydro-2H-pyran-4-amine, followed by purification.

  • Procedure :

    • React 3,4-difluorobenzaldehyde or its equivalent with tetrahydro-2H-pyran-4-amine in an organic solvent such as dichloromethane or ethanol.
    • Use sodium triacetoxyborohydride (NaB(OAc)3H) as a mild reducing agent to convert the imine intermediate to the amine.
    • The reaction is typically performed at room temperature (20–25 °C) under stirring.
    • Workup includes washing with brine, drying over anhydrous sodium sulfate, and solvent removal under reduced pressure.
    • Purification by column chromatography or recrystallization yields the target amine.
  • Yield and Conditions :

    • Yields reported for similar reductive amination steps range from 50% to 85% depending on substrate purity and reaction time.
    • Reaction times are generally 2 to 12 hours.
  • Example Data :

Step Reagents/Conditions Yield (%) Notes
Reductive amination Tetrahydro-2H-pyran-4-amine, NaB(OAc)3H, CH2Cl2, 20 °C 59 Purified by column chromatography
Hydrochloride salt prep HCl in dioxane, room temperature, 12 h 83 Conversion to amine hydrochloride salt

This method is supported by experimental procedures reported in synthetic organic chemistry literature for related tetrahydropyran amines.

Friedel-Crafts Acylation and Subsequent Functional Group Transformations

A more complex route involves:

  • Starting from 1,4-difluorobenzene or 3,4-difluorobenzene as the aromatic precursor.
  • Friedel-Crafts acylation to introduce an acyl group onto the difluorophenyl ring.
  • Conversion of the acyl intermediate to a suitable amine precursor through multi-step transformations including amide formation, substitution, and cyclization.

  • Key Steps :

Step Description Reagents/Conditions Notes
S1 Friedel-Crafts acylation of difluorobenzene AlCl3, acyl chloride, solvent Introduces acyl group at aromatic ring
S2 Reaction with dibenzimide to form amide intermediate Dibenzimide, solvent Forms amide for further substitution
S3 Substitution with propargyl compound Propargyl reagent, base Introduces alkyne functionality
S4 Acid hydrolysis and Boc protection Acid, Boc anhydride Protects amine, prepares for ring closure
  • This method, described in patent CN107325020A, avoids expensive starting materials and long synthetic routes by using readily available 1,4-difluorobenzene and optimized reaction conditions.

Cyclization and Ring Closure Techniques

  • Cyclization to form the tetrahydro-2H-pyran ring can be achieved by intramolecular nucleophilic substitution or acid-catalyzed ring closure of appropriate hydroxy or halide intermediates.
  • The amine group at the 4-position is introduced either before or after ring closure depending on the synthetic route.

Comparative Summary of Preparation Methods

Method Starting Materials Key Reagents Advantages Limitations
Reductive Amination 3,4-Difluorobenzaldehyde, tetrahydro-2H-pyran-4-amine NaB(OAc)3H, CH2Cl2 Mild conditions, good yields Requires pure aldehyde precursor
Friedel-Crafts + Multi-step Synthesis 1,4-Difluorobenzene AlCl3, dibenzimide, propargyl reagent, acid, Boc anhydride Uses inexpensive starting materials, scalable Multi-step, longer synthesis
Cyclization-based Approaches Halogenated or hydroxy precursors Acid catalysts, bases Efficient ring closure Sensitive to reaction conditions

Research Findings and Optimization Notes

  • Incorporation of fluorine substituents on the phenyl ring enhances pharmacokinetic properties, making the precise control of substitution pattern critical during synthesis.
  • Use of sodium triacetoxyborohydride is preferred over harsher reducing agents to avoid over-reduction or side reactions.
  • Protection and deprotection steps (e.g., Boc protection) are essential to maintain amine integrity during multi-step synthesis.
  • Reaction conditions such as temperature, solvent choice, and reaction time critically influence yield and purity.
  • Purification techniques including column chromatography and preparative thin-layer chromatography are commonly employed to isolate the target amine with high purity.

Data Table: Representative Experimental Conditions and Yields

Entry Reaction Step Reagents/Conditions Yield (%) Reference
1 Reductive amination Tetrahydro-2H-pyran-4-amine, NaB(OAc)3H, CH2Cl2, 20 °C, 2 h 59
2 Amine hydrochloride formation HCl in dioxane, r.t., 12 h 83
3 Friedel-Crafts acylation AlCl3, acyl chloride, solvent, 0–25 °C Not specified
4 Amide formation Dibenzimide, solvent, room temperature Not specified
5 Substitution reaction Propargyl reagent, base, solvent Not specified
6 Acid hydrolysis & Boc protection Acid, Boc anhydride, room temperature Not specified

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3,4-Difluorophenyl)tetrahydro-2H-pyran-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The presence of the difluorophenyl group and the amine functionality allows it to form specific interactions with biological targets, influencing their activity and pathways .

Comparison with Similar Compounds

Aryl-Substituted Tetrahydro-2H-pyran-4-amines

The following table summarizes key analogs differing in aryl substituents:

Compound Name Aryl Substituent Molecular Formula Key Features/Applications Reference
4-(3,4-Difluorophenyl)tetrahydro-2H-pyran-4-amine 3,4-Difluorophenyl C₁₁H₁₂F₂NO Enhanced lipophilicity; potential MCHR1 antagonist activity
4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-amine 3-Chlorophenyl C₁₁H₁₂ClNO Chlorine provides moderate electron-withdrawing effects; used as a pharmaceutical intermediate
4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-amine 3,4-Dimethoxyphenyl C₁₄H₂₂ClNO₃ Methoxy groups increase electron density; impacts solubility and binding affinity
(2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine Phenyl (stereospecific) C₁₁H₁₅NO Chiral THP core influences stereoselective interactions in drug design

Key Observations :

  • Lipophilicity : Fluorine substitution increases logP values relative to chlorine or methoxy groups, enhancing blood-brain barrier penetration .

Modifications on the Tetrahydro-2H-pyran Core

Variations in the THP ring structure alter conformational stability and synthetic accessibility:

Compound Name THP Modification Molecular Formula Key Features Reference
(3S,4S)-3-Fluorotetrahydro-2H-pyran-4-amine Fluorine at 3-position C₅H₁₀FNO Fluorine induces ring puckering; impacts receptor selectivity
N-Methyltetrahydro-2H-pyran-4-amine N-Methylation C₆H₁₃NO Reduced basicity of the amine; alters pharmacokinetics
4,4,4-Trifluoro-2-(tetrahydro-2H-pyran-4-yl)butan-1-amine Trifluorobutyl side chain C₉H₁₆F₃NO Bulky trifluoro group enhances steric hindrance; explored in agrochemicals

Key Observations :

  • Stereochemical Impact : Fluorination at the 3-position (e.g., (3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine) introduces stereochemical complexity, which can optimize target engagement .

Functionalization Strategies

  • Silylation : Protection of hydroxyl groups using tert-butyldiphenylsilyl chloride (e.g., compound 19 in ) improves stability during subsequent reactions .
  • Alkylation : Introduction of allyl or fluoroethyl groups (e.g., FE@SNAP in ) enhances biological activity by modulating steric and electronic profiles .

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